molecular formula C7H8N2O2 B171923 (2-Nitrophenyl)methanamine CAS No. 1904-78-5

(2-Nitrophenyl)methanamine

Cat. No.: B171923
CAS No.: 1904-78-5
M. Wt: 152.15 g/mol
InChI Key: PYYRNLDFMZVKCV-UHFFFAOYSA-N
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Description

It is a yellow crystalline solid commonly used in various fields of research, including medical, environmental, and industrial studies. The compound is characterized by the presence of a nitro group (-NO₂) attached to the benzene ring, which significantly influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Nitrophenyl)methanamine can be synthesized through several methods. One common approach involves the nitration of benzylamine, followed by reduction. The nitration process typically uses concentrated nitric acid and sulfuric acid to introduce the nitro group into the benzene ring. The subsequent reduction step can be carried out using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Nitrophenyl)methanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: (2-Aminophenyl)methanamine.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

    Oxidation: Nitrobenzaldehyde derivatives.

Scientific Research Applications

(2-Nitrophenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes, such as PqsD in Pseudomonas aeruginosa.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Nitrophenyl)methanamine largely depends on its interaction with specific molecular targets. For instance, as an inhibitor of the enzyme PqsD in Pseudomonas aeruginosa, the compound interferes with the biosynthesis of signal molecules involved in bacterial communication (quorum sensing). This inhibition disrupts the formation of biofilms and reduces bacterial virulence . The nitro group plays a crucial role in the binding affinity and specificity of the compound towards its target enzyme .

Comparison with Similar Compounds

    (2-Chloro-6-nitrophenyl)methanamine: Similar structure but with a chlorine atom instead of a hydrogen atom at the 6-position.

    (2-Nitrophenyl)methanol: Contains a hydroxyl group instead of an amine group.

    (2-Nitrobenzylamine): Another name for (2-Nitrophenyl)methanamine, highlighting its structural similarity.

Uniqueness: this compound is unique due to its specific nitro and amine functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(2-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYRNLDFMZVKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329793
Record name (2-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1904-78-5
Record name (2-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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